"synthesis and characterization of 2-Oxo-2H-imidazole-4-carboxylic acid"
"synthesis and characterization of 2-Oxo-2H-imidazole-4-carboxylic acid"
The following technical guide details the synthesis and characterization of 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (also known as 2-hydroxyimidazole-4-carboxylic acid). This guide is structured for research scientists and medicinal chemists, focusing on reproducible protocols, mechanistic insights, and rigorous characterization.
Executive Summary
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS: 39828-47-2) is a critical heterocyclic scaffold in medicinal chemistry.[1] It serves as a key intermediate in the synthesis of biotin analogues , enzyme inhibitors (e.g., MMP-13 and TAK1 inhibitors), and complex marine alkaloids like palau'amine . Its tautomeric nature (2-oxo vs. 2-hydroxy) and amphoteric properties make it a versatile but challenging synthon. This guide provides a robust, scalable protocol for its synthesis via the hydrolysis of its ethyl ester precursor, supported by spectroscopic validation.
Retrosynthetic Analysis
The construction of the 2-oxo-imidazole core can be logically disconnected into two primary components: a C3-electrophile (providing the carbon backbone) and a N-C-N dinucleophile (urea).
-
Disconnection A: Hydrolysis of the ester functionality (most practical laboratory route).
-
Disconnection B: Cyclocondensation of urea with an
-halo- -keto ester (e.g., ethyl bromopyruvate). -
Disconnection C: Cyclocondensation of urea with diethyl ketomalonate (requires reductive steps or specific conditions to achieve unsaturation).
Figure 1: Retrosynthetic logic prioritizing the ester intermediate for purification control.
Experimental Protocol
The following protocol is designed for a 10 mmol scale but is scalable. It utilizes the Ethyl Bromopyruvate route for the ring construction, followed by saponification.[2]
Phase 1: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Principle: A Hantzsch-type condensation where urea acts as the dinucleophile attacking the
Reagents:
-
Ethyl bromopyruvate (Technical grade, >90%)
-
Urea (Dry, pulverized)
-
Absolute Ethanol
-
Molecular Sieves (3Å, optional for solvent drying)
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Urea (1.20 g, 20 mmol, 2.0 equiv) in Absolute Ethanol (40 mL) .
-
Addition: Add Ethyl bromopyruvate (1.95 g, 10 mmol, 1.0 equiv) dropwise to the stirring urea solution at room temperature. Note: The reaction is exothermic; add slowly to control temperature.
-
Cyclization: Heat the reaction mixture to reflux (78 °C) and maintain for 4–6 hours . Monitor reaction progress by TLC (SiO2, 10% MeOH in DCM). The product typically appears as a lower Rf spot compared to the starting bromide.
-
Work-up: Cool the mixture to room temperature. The product often precipitates directly. If not, concentrate the solvent to ~10 mL under reduced pressure and cool in an ice bath.
-
Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and water (2 x 5 mL) to remove excess urea and HBr salts.
-
Drying: Dry the solid in a vacuum oven at 50 °C.
-
Expected Yield: 60–75%
-
Appearance: Off-white to pale yellow solid.
-
Phase 2: Hydrolysis to 2-Oxo-2H-imidazole-4-carboxylic acid
Principle: Base-mediated saponification of the ethyl ester followed by controlled acidification to precipitate the free acid.
Reagents:
-
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (from Phase 1)
-
Sodium Hydroxide (2M aqueous solution)
-
Hydrochloric Acid (6M aqueous solution)
Procedure:
-
Saponification: Suspend the ethyl ester (1.56 g, 10 mmol) in 2M NaOH (15 mL, 30 mmol) in a 50 mL flask.
-
Reaction: Heat the mixture to reflux (100 °C) for 1–2 hours . The suspension should clear as the salt forms.
-
Acidification: Cool the solution to 0–5 °C in an ice bath. Carefully add 6M HCl dropwise with vigorous stirring until the pH reaches 1–2 .
-
Precipitation: The free acid will precipitate as a white/off-white solid. Allow the suspension to stand at 0 °C for 30 minutes to maximize yield.
-
Purification: Filter the solid and wash with a minimum amount of ice-cold water (to remove NaCl) and acetone.
-
Final Drying: Dry under high vacuum over P2O5 to remove trace water.
-
Expected Yield: 85–95%
-
Melting Point: >250 °C (dec.)
-
Characterization Data
The identity of the product is confirmed by the absence of ethyl signals in NMR and the presence of the diagnostic C5 proton.
| Technique | Parameter | Observed Data | Interpretation |
| 1H NMR | Chemical Shift ( | 7.46 ppm (s, 1H) | H-5 proton on the imidazole ring. Singlet confirms no adjacent protons. |
| Solvent | Methanol- | Exchangeable NH protons may not be visible or appear broad >10 ppm. | |
| 13C NMR | Carbonyls | ~155-160 ppm | C-2 (Urea carbonyl) and C-4 (Carboxylic acid) . |
| Alkene | ~120-130 ppm | C-5 (Alkene carbon). | |
| Mass Spec | m/z (ESI-) | 127.0 | [M-H]⁻ ion. |
| Mass Spec | m/z (ESI+) | 129.0 | [M+H]⁺ ion. |
| IR | Wavenumber | 1680-1720 cm⁻¹ | Strong C=O stretching (Acid and Urea carbonyls). |
| Appearance | Physical State | Powder | Light yellow to brown (crude), White (pure). |
Structural Visualization
The following diagram illustrates the transformation and the numbering scheme used for NMR assignment.
Figure 2: Synthesis workflow from commercially available reagents.
Expertise & Troubleshooting
-
Tautomerism: The compound exists in equilibrium between the 2-oxo (keto) and 2-hydroxy (enol) forms. In solution (NMR), the 2-oxo form usually predominates, but this is solvent-dependent. Do not be alarmed if the NH signals are broadened due to this exchange.
-
Solubility: The free acid has poor solubility in non-polar organic solvents. For NMR, use DMSO-d6 or D2O with a drop of NaOD (forming the soluble carboxylate salt).
-
Purification of Ester: If the intermediate ester is impure (dark color), recrystallization from ethanol/water is highly effective before proceeding to hydrolysis.
-
Decarboxylation Risk: Avoid prolonged heating of the free acid in strongly acidic aqueous solutions, as imidazole-4-carboxylic acids can decarboxylate at high temperatures to yield 2-oxo-imidazole.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry:
-
Kinase Inhibition: Used in the design of TAK1 inhibitors where the imidazole NH acts as a hydrogen bond donor to the hinge region.
-
MMP Inhibitors: The carboxylic acid can be converted to a hydroxamic acid (via NH2OH) to chelate the Zinc ion in Matrix Metalloproteinases (e.g., MMP-13).
-
Marine Alkaloid Synthesis: Serves as the starting material for the core of palau'amine and axinellamine .
References
-
BenchChem. "2-Oxo-2H-imidazole-4-carboxylic acid | 62305-90-2." BenchChem Database. Link
-
PubChem. "2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CID 1399872)." National Library of Medicine. Link
-
ChemicalBook. "Ethyl imidazole-4-carboxylate synthesis." ChemicalBook.[3] Link
-
Fisher Scientific. "Ethyl bromopyruvate, 80-85%." Thermo Scientific Chemicals. Link
-
Sigma-Aldrich. "2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid." Merck. Link
